5-((Furan-2-ylmethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile
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Overview
Description
5-((Furan-2-ylmethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a complex organic compound that features a unique structure combining furan, oxazole, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Furan-2-ylmethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as furan derivatives and oxazole precursors. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include strong bases, acids, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-((Furan-2-ylmethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The carbonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings may yield furanones, while reduction of the oxazole ring may produce amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 5-((Furan-2-ylmethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-((Furan-2-ylmethyl)amino)-2-(5-(methoxymethyl)furan-2-yl)oxazole-4-carbonitrile
- 5-((Furan-2-ylmethyl)amino)-2-(5-(ethoxymethyl)furan-2-yl)oxazole-4-carbonitrile
Uniqueness
5-((Furan-2-ylmethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile stands out due to the presence of the m-tolyloxy group, which may impart unique chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable subject for further research.
Properties
IUPAC Name |
5-(furan-2-ylmethylamino)-2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-14-4-2-5-15(10-14)26-13-17-7-8-19(27-17)21-24-18(11-22)20(28-21)23-12-16-6-3-9-25-16/h2-10,23H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLADFNNLGKSKDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=CO4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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